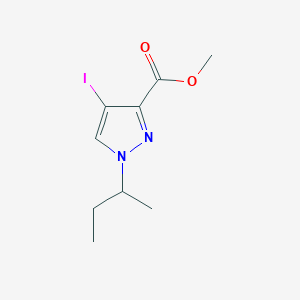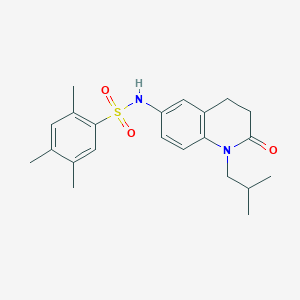![molecular formula C11H11BrN2O3 B2519948 Methyl-3-({[Amino(4-bromphenyl)methyliden]amino}oxy)prop-2-enoat CAS No. 1461727-01-4](/img/structure/B2519948.png)
Methyl-3-({[Amino(4-bromphenyl)methyliden]amino}oxy)prop-2-enoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate is a chemical compound with the molecular formula C11H11BrN2O3 and a molecular weight of 299.124 g/mol. . It is characterized by the presence of a bromophenyl group, a methoxycinnamaldehyde moiety, and a prop-2-enoate ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
The synthesis of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate typically involves the reaction of 4-bromoaniline with methoxycinnamaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with methyl acrylate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Wirkmechanismus
The mechanism of action of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxycinnamaldehyde moiety may also play a role in modulating biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate can be compared with similar compounds such as:
Methyl 3-({[amino(4-chlorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-({[amino(4-fluorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-({[amino(4-iodophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities due to the varying halogen atoms .
Eigenschaften
CAS-Nummer |
1461727-01-4 |
|---|---|
Molekularformel |
C11H11BrN2O3 |
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
methyl 3-[[amino-(4-bromophenyl)methylidene]amino]oxyprop-2-enoate |
InChI |
InChI=1S/C11H11BrN2O3/c1-16-10(15)6-7-17-14-11(13)8-2-4-9(12)5-3-8/h2-7H,1H3,(H2,13,14) |
InChI-Schlüssel |
SNCNDOBWQGNBJM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
Kanonische SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)


![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

